molecular formula C12H10F3N3O B2786771 N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide CAS No. 1241255-96-8

N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2786771
CAS No.: 1241255-96-8
M. Wt: 269.227
InChI Key: HJOQMJVPFXCEBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a methyl group and a trifluoromethyl group attached to a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with 2-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction could produce reduced benzamide derivatives .

Scientific Research Applications

N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(trifluoromethyl)aniline
  • 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116)

Uniqueness

N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O/c1-18-7-8(6-16-18)17-11(19)9-4-2-3-5-10(9)12(13,14)15/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOQMJVPFXCEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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